

All-E-Heptaprenol: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	Heptaprenol
Cat. No.:	B15601392

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

All-E-**Heptaprenol** is a C35 isoprenoid alcohol that plays a crucial role as a precursor in the biosynthesis of vital molecules within various organisms, particularly bacteria.^[1] Its all-trans configuration results in a linear and relatively rigid structure, which is fundamental to its biological functions.^[1] This technical guide provides an in-depth overview of the physicochemical properties, experimental protocols, and biological significance of all-E-**Heptaprenol**, tailored for professionals in research and drug development.

Physicochemical Properties

The physicochemical properties of all-E-**Heptaprenol** are essential for its handling, characterization, and application in a laboratory setting. A summary of these properties is presented below.

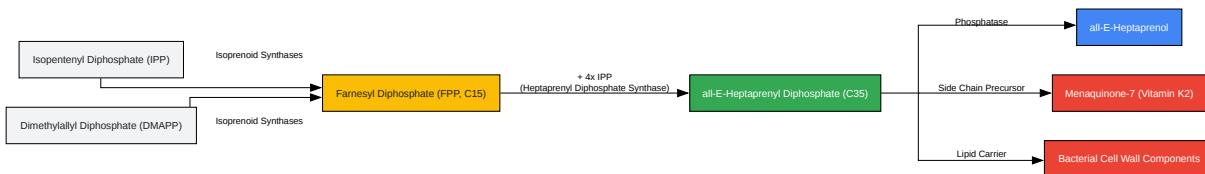
General and Physical Properties

Property	Value	Source(s)
Molecular Formula	C ₃₅ H ₅₈ O	[1] [2] [3] [4]
Molecular Weight	494.83 g/mol	[1] [3] [4] [5] [6]
IUPAC Name	(2E,6E,10E,14E,18E,22E)-3,7, 11,15,19,23,27- Heptamethyloctacosa- 2,6,10,14,18,22,26-heptaen-1- ol	[1] [5]
Physical State	Viscous liquid or oil at room temperature	[1]
Boiling Point (Predicted)	583.7 ± 19.0 °C	[1] [2] [3]
Density (Predicted)	0.887 ± 0.06 g/cm ³	[1] [2] [3]
pKa (Predicted)	14.42 ± 0.10	[1] [2]

Solubility and Storage

Property	Details	Source(s)
Solubility	Soluble in organic solvents such as chloroform, dichloromethane, ethyl acetate, and ethanol. Limited solubility in water.	[1] [2]
Storage Conditions	Store at -20°C in an amber vial under an inert atmosphere.	[1] [2]

Spectroscopic Data


Spectroscopic data is critical for the structural elucidation and confirmation of all-E-**Heptaprenol**.

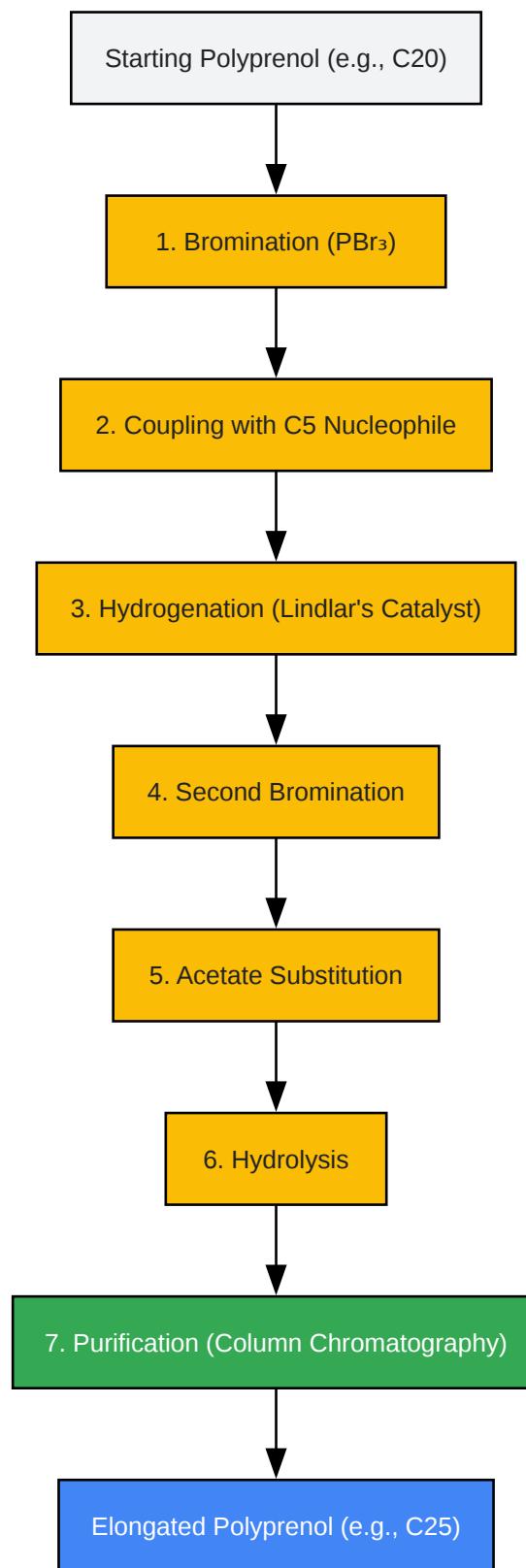
Spectroscopy	Key Features and Observed Values	Source(s)
¹ H NMR	δ 5.1–5.4 ppm (m, olefinic protons), δ 4.1 ppm (-CH ₂ OH protons), δ 1.6–2.2 ppm (allylic methylene and methyl protons)	[1]
¹³ C NMR	δ 124.3–131.8 ppm (olefinic carbons), δ 59.5 ppm (-CH ₂ OH carbon), δ 16–40 ppm (aliphatic methyl and methylene carbons)	[1][7]
Mass Spectrometry (MS)	m/z 494.8 [M] ⁺ , characterized by successive losses of isoprene units (68 u). High-resolution mass spectrometry often observes [M+H] ⁺ .	[1]
Infrared (IR) Spectroscopy	Characteristic peaks for O-H stretching (broad, \sim 3300 cm ⁻¹) and C=C stretching (\sim 1665 cm ⁻¹).	[1]

Biological Significance and Biosynthesis

All-E-**Heptaprenol** is a key intermediate in the biosynthesis of menaquinone-7 (Vitamin K₂) and serves as a lipid carrier in the synthesis of bacterial cell wall components.[1] Its diphosphorylated form, all-E-heptaprenyl diphosphate, is the direct precursor to the side chain of menaquinone-7.[1]

The biosynthesis of all-E-**Heptaprenol** occurs via the isoprenoid biosynthesis pathway, starting from the universal precursors isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP).[1] The enzyme heptaprenyl diphosphate synthase (HepS) catalyzes the sequential condensation of IPP molecules with a C15 isoprenoid, farnesyl diphosphate (FPP), to form all-E-heptaprenyl diphosphate.[1]

[Click to download full resolution via product page](#)


Biosynthesis and Roles of all-E-Heptaprenol.

Experimental Protocols

Chemical Synthesis: Chain-Lengthening Approach

The chemical synthesis of all-E-**Heptaprenol** is typically achieved through a repetitive chain-lengthening process, starting from a shorter polyprenol like all-E-Farnesol (C15) or all-E-Geranylgeraniol (C20).^[8] Each cycle adds one isoprene (C5) unit.^[8]

General Workflow for One Iteration of Isoprene Unit Addition:

[Click to download full resolution via product page](#)

Chain-Lengthening Synthesis Workflow.

Protocol 1: Bromination of Starting Polyprenol

- Dissolve 10 mmol of the starting polyprenol (e.g., all-E-Geranylgeraniol) in 25 mL of anhydrous diethyl ether.[8]
- Slowly add 4.35 mmol of phosphorus tribromide (PBr_3) to the solution while stirring.[8]
- Continue stirring at room temperature for 30 minutes.[8]
- Transfer the reaction mixture to a separation funnel and wash with water and brine.[8]
- Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain the polyprenyl bromide.[9]

Protocol 2: Julia-Kocienski Olefination (Coupling)

- React the polyprenyl bromide with a suitable C5 nucleophile in anhydrous THF at a low temperature (e.g., -78 °C).
- Allow the reaction to slowly warm to room temperature.
- Quench the reaction with a saturated aqueous solution of ammonium chloride.
- Extract the organic phase with a suitable solvent (e.g., diethyl ether), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Protocol 3: Purification of all-E-Heptaprenol

- Purification is crucial to separate the desired all-E isomer from any Z-isomers formed during synthesis.[8]
- This is typically achieved using column chromatography with silver nitrate-impregnated alumina.[8]
- Dissolve the crude product in a minimal amount of hexane.[9]
- Pack a chromatography column with Alumina N (activity grade III) or silver nitrate-impregnated alumina.[8][9]

- Elute the column with a suitable solvent system (e.g., petroleum ether/ethyl acetate gradient) to separate the isomers.[\[10\]](#)

Analytical Method: High-Performance Liquid Chromatography (HPLC)

HPLC is a common method for the analysis and quantification of all-E-**Heptaprenol**.

Chromatographic Conditions:

- Column: C18 reverse-phase column (e.g., Lichrospher-100, RP-C18, 5 µm, 125 mm × 4.0 mm).
- Mobile Phase: A mixture of dehydrated ethanol and acetonitrile (50:50 to 60:40 v/v) or a gradient of water/methanol and acetonitrile.
- Flow Rate: 0.8 - 1.5 mL/min.
- Detection Wavelength: 248 nm or 270 nm.
- Column Temperature: 35 - 45°C.
- Injection Volume: 10 µL.

Conclusion

This technical guide provides a comprehensive overview of the physicochemical properties, biological significance, and relevant experimental protocols for all-E-**Heptaprenol**. The presented data and methodologies are intended to support researchers, scientists, and drug development professionals in their work with this important isoprenoid. A thorough understanding of its characteristics is fundamental for its application in lipid biochemistry, the development of novel antibacterial agents, and the study of isoprenoid metabolism.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Heptaprenol | Benchchem [benchchem.com]
- 2. lookchem.com [lookchem.com]
- 3. guidechem.com [guidechem.com]
- 4. all-E-Heptaprenol | 32304-16-8 | FE146271 | Biosynth [biosynth.com]
- 5. all-E-Heptaprenol | C35H58O | CID 12044492 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. echemi.com [echemi.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [All-E-Heptaprenol: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15601392#physicochemical-properties-of-all-e-heptaprenol\]](https://www.benchchem.com/product/b15601392#physicochemical-properties-of-all-e-heptaprenol)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com